5-Isopropylnicotinonitrile
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Overview
Description
5-Isopropylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles It consists of a pyridine ring substituted with an isopropyl group and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Isopropylnicotinonitrile can be synthesized through several methods. One common approach involves the reaction of 3-cyanopyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-Isopropylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for reduction reactions.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
Scientific Research Applications
5-Isopropylnicotinonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Isopropylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A closely related compound with a similar structure but without the isopropyl group.
3-Cyanopyridine: Another related compound that serves as a precursor for various nicotinonitrile derivatives.
Uniqueness
5-Isopropylnicotinonitrile is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its potency and selectivity in certain applications compared to its analogs .
Properties
Molecular Formula |
C9H10N2 |
---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
5-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-7(2)9-3-8(4-10)5-11-6-9/h3,5-7H,1-2H3 |
InChI Key |
ZREXBYXYAVNQSW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CN=CC(=C1)C#N |
Origin of Product |
United States |
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